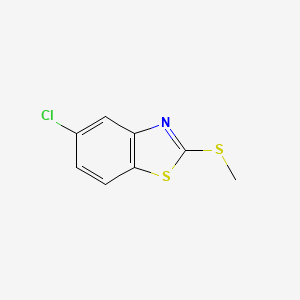

5-Chloro-2-(methylthio)benzothiazole

Descripción

Overview of Benzothiazole (B30560) Heterocyclic Systems in Chemical and Biological Research

Benzothiazole is a bicyclic heterocyclic compound, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. chemistryjournal.nettandfonline.com This core structure is a cornerstone in the fields of medicinal and synthetic chemistry due to its presence in a multitude of biologically active compounds. tandfonline.comnih.gov The versatility of the benzothiazole scaffold allows for a wide range of chemical modifications, leading to a diverse array of derivatives with varied pharmacological properties. chemistryjournal.net

Benzothiazole derivatives are integral to numerous therapeutic agents and are investigated for a broad spectrum of biological activities. tandfonline.comnih.gov These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. tandfonline.comnih.gov The significance of the benzothiazole nucleus is further underscored by its incorporation into various industrial applications, such as dyes, agrochemicals, and materials science. mdpi.com The unique chemical reactivity of the benzothiazole ring system, particularly at the 2-position, has made it a focal point of extensive research and development. mdpi.comresearchgate.net

Rationale for Investigating 5-Chloro-2-(methylthio)benzothiazole within the Benzothiazole Class

The investigation of specific benzothiazole derivatives, such as this compound, is driven by the desire to understand how different substituents on the core structure influence its physicochemical properties and biological activity. The introduction of a halogen atom, in this case, chlorine at the 5-position, is a common strategy in medicinal chemistry to enhance the therapeutic potential of a compound. The presence of a chloro group can modulate factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov Studies have indicated that a 5-chloro substituent on the benzothiazole nucleus can markedly enhance anti-inflammatory and anticancer activities. nih.govchalcogen.ro

Similarly, the methylthio group (-SCH3) at the 2-position plays a crucial role in defining the compound's characteristics. This group is known to be present in various biologically active molecules, including some with good anticancer activity. nih.gov The sulfur atom in the methylthio group can participate in various interactions and metabolic processes. For example, the methylthio group can be oxidized in biological systems, which may be a key step in the mechanism of action of some compounds. ebi.ac.uk Furthermore, 2-(thiocyanomethylthio)benzothiazole and its derivatives are recognized for their fungicidal properties, highlighting the importance of the thio-substituent in agrochemical applications. chemimpex.comresearchgate.net

Therefore, the combination of a chloro group at the 5-position and a methylthio group at the 2-position in this compound presents a molecule with significant potential for investigation in both pharmaceutical and agricultural research.

Historical Context and Evolution of Research on Benzothiazole Derivatives

The history of benzothiazole chemistry dates back to the late 19th century. Over the decades, research has evolved from basic synthesis and characterization to in-depth investigations of their biological activities and applications. The initial focus was on understanding the fundamental reactivity of the benzothiazole ring system.

In the early 20th century, the discovery of the utility of 2-mercaptobenzothiazole (B37678) as a vulcanization accelerator for rubber marked a significant milestone, propelling the industrial importance of this class of compounds. This discovery spurred further exploration into the synthesis and application of various benzothiazole derivatives.

The mid to late 20th century saw a surge in research focused on the medicinal properties of benzothiazoles. Scientists began to systematically synthesize and screen derivatives for a wide range of pharmacological activities. This led to the identification of numerous compounds with potential as therapeutic agents. The development of advanced analytical techniques further enabled detailed structure-activity relationship (SAR) studies, providing insights into how specific structural modifications impact biological outcomes. nih.gov

In recent years, there has been a growing interest in creating hybrid molecules that incorporate the benzothiazole scaffold with other heterocyclic structures to explore new antibacterial, antifungal, and antibiofilm agents. researchgate.net The synthesis of benzothiazole derivatives has also seen advancements, with a focus on developing more environmentally friendly and efficient methods. nih.gov The continuous evolution of research on benzothiazole derivatives, including halogenated and thio-substituted variants, highlights their enduring importance in science and industry. nih.govnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2-methylsulfanyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINRVZUJQJFNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349413 | |

| Record name | 5-Chloro-2-(methylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3507-41-3 | |

| Record name | 5-Chloro-2-(methylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-(methylthio)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Methylthio Benzothiazole and Its Analogues

Strategies for Benzothiazole (B30560) Ring Construction

The formation of the benzothiazole ring is a critical step, with several reliable methods available to chemists. These strategies often involve the condensation of a substituted aniline (B41778) with a sulfur-containing reactant.

A cornerstone in the synthesis of benzothiazoles is the cyclocondensation reaction of 2-aminothiophenol (B119425) and its derivatives. mdpi.comnih.gov This approach is widely employed due to its versatility and the commercial availability of a diverse range of starting materials. mdpi.com The reaction typically involves condensing a 2-aminothiophenol with a carbonyl compound, such as an aldehyde or a carboxylic acid, or with carbon disulfide. mdpi.commdpi.com

The general mechanism involves an initial nucleophilic attack by the amino group of the 2-aminothiophenol on the carbonyl carbon of the reaction partner, leading to the formation of an intermediate. ekb.eg This is followed by an intramolecular cyclization and subsequent dehydration or another elimination reaction to yield the aromatic benzothiazole ring system. ekb.eg Various catalysts can be employed to facilitate this transformation, including acid catalysts, metal catalysts, and even green catalysts like vanadyl sulfate (B86663) (VOSO₄) which can promote the reaction at room temperature. mdpi.com

For instance, the reaction of 2-aminothiophenol with various aromatic aldehydes in the presence of an oxidizing agent can yield 2-arylbenzothiazoles. researchgate.net Similarly, condensation with carboxylic acids, often facilitated by dehydrating agents like polyphosphoric acid (PPA), is a common route to 2-substituted benzothiazoles. nih.gov

A selection of reagents that can be condensed with 2-aminothiophenol derivatives to form the benzothiazole ring is presented below.

| Reagent | Resulting 2-Substituent |

| Aldehydes | 2-Aryl or 2-Alkyl group |

| Carboxylic Acids | 2-Aryl or 2-Alkyl group |

| Acyl Chlorides | 2-Aryl or 2-Alkyl group |

| Carbon Disulfide | 2-Thiol group |

| Nitriles | 2-Aryl or 2-Alkyl group |

This table illustrates the versatility of 2-aminothiophenol in synthesizing a variety of 2-substituted benzothiazoles.

To synthesize halogenated benzothiazoles, such as the 5-chloro derivative, two primary strategies can be employed: starting with a halogenated precursor or halogenating a pre-formed benzothiazole ring. The former is often more direct. For the synthesis of 5-Chloro-2-(methylthio)benzothiazole, a common starting material is 4-chloro-2-aminothiophenol.

The synthesis of 5-chloro-2-mercaptobenzothiazole, a key intermediate, can be achieved by reacting 2,5-dichloroaniline (B50420) with carbon disulfide. chemicalbook.com This reaction directly incorporates the chloro-substituent at the desired position on the benzene (B151609) ring of the benzothiazole scaffold. Another approach involves the intramolecular cyclization of ortho-halogenated anilines. mdpi.com

Alternatively, direct halogenation of a benzothiazole can be performed, though this may lead to a mixture of isomers and requires careful control of reaction conditions to achieve the desired regioselectivity.

Introduction of Methylthio Functionality at the C-2 Position

The introduction of the methylthio group at the C-2 position is a crucial step in the synthesis of the target compound. This can be achieved through a two-step procedure or via alternative, more direct methods.

A prevalent and reliable method for introducing a methylthio group is a two-step process. The first step involves the synthesis of the corresponding 2-mercaptobenzothiazole (B37678) (a thiol). As mentioned previously, this can be accomplished by reacting the appropriate 2-aminothiophenol derivative with carbon disulfide. mdpi.com For the target compound, 4-chloro-2-aminothiophenol would be reacted with carbon disulfide to yield 5-chloro-2-mercaptobenzothiazole. chemicalbook.com

The second step is the methylation of the resulting thiol group. This is typically achieved by reacting the 2-mercaptobenzothiazole with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The base deprotonates the thiol, forming a more nucleophilic thiolate anion, which then reacts with the methylating agent in a nucleophilic substitution reaction to form the 2-methylthioether. Biotic methylation of 2-mercaptobenzothiazole to 2-(methylthio)benzothiazole (B1198390) has also been observed. nih.gov

| Step | Reactants | Product |

| Thiolation | 4-chloro-2-aminothiophenol + Carbon Disulfide | 5-chloro-2-mercaptobenzothiazole |

| Methylation | 5-chloro-2-mercaptobenzothiazole + Methylating Agent (e.g., Methyl Iodide) | This compound |

This table outlines the two-step process for the introduction of the methylthio functionality.

While the two-step thiolation-methylation sequence is common, alternative pathways for the direct incorporation of the methylthio group exist. These methods can offer advantages in terms of atom economy and reduced reaction steps. For example, some modern synthetic protocols aim to achieve C-S bond formation in a more direct manner, potentially through transition metal-catalyzed cross-coupling reactions. However, for the specific synthesis of 2-(methylthio)benzothiazoles, the thiolation-methylation route remains a well-established and frequently utilized strategy.

Targeted Synthesis of this compound and its Structural Isomers

The targeted synthesis of this compound logically follows the combination of the strategies outlined above. A typical synthetic route would commence with 4-chloro-2-aminothiophenol, which is then cyclized with carbon disulfide to form 5-chloro-2-mercaptobenzothiazole. Subsequent methylation of this intermediate with a suitable methylating agent affords the final product, this compound. fishersci.com

The synthesis of structural isomers, such as 4-chloro-, 6-chloro-, or 7-chloro-2-(methylthio)benzothiazole, would follow a similar synthetic logic. The key difference would be the selection of the starting 2-aminothiophenol derivative with the chlorine atom at the corresponding desired position. For example, to synthesize 6-chloro-2-(methylthio)benzothiazole, one would start with 5-chloro-2-aminothiophenol. The regiochemistry of the final product is thus dictated by the substitution pattern of the initial aminothiophenol precursor.

The synthesis of 5-chloro-2-methylthio-3-methylbenzothiazolium tosylate has been reported starting from this compound by heating it with methyl p-toluenesulfonate.

Derivatization Strategies of the this compound Core

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the introduction of diverse functional groups and the modulation of its physicochemical properties. Key derivatization strategies focus on the reactivity of the benzothiazole nitrogen, the methylthio group, and the chloro-substituted benzene ring.

N-Alkylation to Form Benzothiazolium Salts

A significant derivatization pathway for this compound involves the alkylation of the tertiary nitrogen atom (N-3) of the thiazole (B1198619) ring. This reaction results in the formation of quaternary benzothiazolium salts, which are of interest for their potential applications as dyes and in various biological contexts.

One documented example is the reaction of this compound with methyl p-toluenesulfonate. Heating these two reactants together leads to the formation of 5-chloro-2-methylthio-3-methylbenzothiazolium tosylate. The reaction proceeds by the transfer of the methyl group from the tosylate ester to the benzothiazole nitrogen.

Another similar derivatization involves the reaction with 1,3-propanesultone to introduce a sulfopropyl group at the nitrogen position, yielding the zwitterionic compound 5-chloro-2-(methylthio)-3-(3-sulfopropyl)-benzothiazolium hydroxide, inner salt. sigmaaldrich.com

| Starting Material | Reagent | Product | Reaction Conditions | Yield |

| This compound | Methyl p-toluenesulfonate | 5-chloro-2-methylthio-3-methylbenzothiazolium tosylate | Heated to 152°C for 7 minutes | 84% |

| This compound | 1,3-Propanesultone | 5-chloro-2-(methylthio)-3-(3-sulfopropyl)-benzothiazolium hydroxide, inner salt | Not specified | Not specified sigmaaldrich.com |

Oxidation of the Methylthio Group

The sulfur atom of the 2-(methylthio) group is susceptible to oxidation, providing a route to synthesize the corresponding sulfoxides and sulfones. These oxidized derivatives can exhibit altered chemical reactivity and biological activity profiles. Common oxidizing agents such as hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA) are employed for this transformation.

The oxidation is a stepwise process. The initial oxidation of the sulfide (B99878) yields the methylsulfinyl derivative (a sulfoxide). Further oxidation of the sulfoxide (B87167) under appropriate conditions produces the methylsulfonyl derivative (a sulfone). The mechanism for the analogous 2-(methylthio)-benzothiazole suggests that the reaction proceeds via these sequential oxidation steps. researchgate.net

| Reaction Type | Reagents | Potential Products |

| Oxidation | Hydrogen peroxide, m-Chloroperbenzoic acid | 5-Chloro-2-(methylsulfinyl)benzothiazole (Sulfoxide), 5-Chloro-2-(methylsulfonyl)benzothiazole (Sulfone) |

Other Potential Derivatizations

The this compound core presents other opportunities for derivatization, although specific examples are less commonly documented. These include:

Nucleophilic Aromatic Substitution: The chlorine atom at the 5-position can potentially be replaced by various nucleophiles, such as amines or alkoxides, under suitable reaction conditions, which typically involve a base in a polar solvent.

Reduction: The benzothiazole ring system can be subjected to reduction. Depending on the reagents used, such as lithium aluminum hydride or sodium borohydride, this could lead to the formation of corresponding thiol or amine derivatives through cleavage and reduction pathways.

These reactions highlight the chemical versatility of the this compound molecule, allowing for the generation of a library of derivatives for further scientific investigation.

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 2 Methylthio Benzothiazole

Nucleophilic Substitution Reactions at the C-2 Methylthio Position

The 2-(methylthio) group attached to the benzothiazole (B30560) ring is a proficient leaving group, facilitating nucleophilic substitution reactions. This reactivity is attributed to the electron-withdrawing nature of the benzothiazole ring system, which stabilizes the transition state and the subsequent product. The presence of the chloro substituent at the 5-position further influences the electrophilicity of the C-2 carbon.

Reactions with Nitrogen-Containing Nucleophiles (Amines, Hetaryl Amines)

5-Chloro-2-(methylthio)benzothiazole is susceptible to reaction with various nitrogen-based nucleophiles. The reaction with primary or secondary amines, as well as heteroaromatic amines, results in the displacement of the methylthio group and the formation of 2-amino-substituted benzothiazole derivatives. This transformation typically proceeds by the addition of the amine to the C-2 carbon, followed by the elimination of methanethiol. The reaction of 2-amino-halogenated benzothiazoles with various substituted benzyl (B1604629) bromides to form new derivatives has been documented, highlighting the reactivity of the benzothiazole core with nitrogen-containing compounds. For instance, the synthesis of 2-amino-6-chlorobenzothiazole (B160215) derivatives through acylation demonstrates the functionalization at the amino group, a product of initial nucleophilic substitution.

Table 1: Nucleophilic Substitution with Nitrogen Nucleophiles

| Reactant | Nucleophile | Product |

|---|---|---|

| This compound | Primary/Secondary Amine | 5-Chloro-2-(amino)benzothiazole |

Reactions with Oxygen-Containing Nucleophiles (Phenols)

Oxygen-containing nucleophiles, such as phenols, can react with 2-substituted benzothiazoles to yield 2-phenoxybenzothiazole derivatives. In a related synthesis, 2-phenol-benzothiazole was synthesized from benzothiazole and 2-hydroxyiodobenzene through a nucleophilic substitution reaction, demonstrating the feasibility of forming a C-O bond at the 2-position. For this compound, the reaction with a phenol (B47542) would proceed under basic conditions, where the phenoxide ion acts as the nucleophile, attacking the C-2 carbon and displacing the methylthiolate anion.

Table 2: Nucleophilic Substitution with Oxygen Nucleophiles

| Reactant | Nucleophile | Product |

|---|

Reactions with Carbon-Containing Nucleophiles (Active Methylene (B1212753) Compounds)

Carbon nucleophiles, particularly those derived from active methylene compounds (e.g., malonates, β-ketoesters), can also participate in substitution reactions at the C-2 position. These reactions, typically carried out in the presence of a strong base to deprotonate the active methylene compound, result in the formation of a new carbon-carbon bond. This creates a pathway to more complex benzothiazole derivatives with extended carbon frameworks. The use of carbon nucleophiles derived from 5-(chloromethyl)furfural in other systems illustrates the principle of employing stabilized carbanions in substitution reactions. escholarship.org

Table 3: Nucleophilic Substitution with Carbon Nucleophiles

| Reactant | Nucleophile | Product |

|---|

Oxidative Transformations of the Methylthio Moiety

The sulfur atom in the methylthio group of this compound is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. These transformations significantly alter the electronic properties and reactivity of the molecule.

Formation of Sulfoxide Derivatives

The oxidation of 2-(methylthio)benzothiazoles to their sulfoxide counterparts is a common transformation. nih.gov This can be achieved using controlled oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting 5-chloro-2-(methylsulfinyl)benzothiazole is a key intermediate. Benzothiazole sulfoxides are known to react with biothiols, where the reaction produces sulfenic acids (RSOH) that can undergo rapid intramolecular cyclization. nsf.gov This reactivity highlights the potential of these sulfoxide derivatives as reactive templates in biochemical studies. nsf.gov While experiments have been conducted on 5-chloro-substituted benzothiazole derivatives, in some biological assays they showed little inhibitory activity. nih.gov

Table 4: Oxidation to Sulfoxide

| Reactant | Oxidizing Agent | Product |

|---|

Formation of Sulfone Derivatives

Further oxidation of the methylthio group or the intermediate sulfoxide leads to the formation of the corresponding sulfone. nih.gov Stronger oxidizing conditions or an excess of the oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or additional equivalents of m-CPBA, will yield 5-chloro-2-(methylsulfonyl)benzothiazole. nih.gov Benzothiazole sulfones are notably reactive towards thiols, producing sulfinic acids (RSO₂H). nsf.gov This reactivity has been harnessed to design fluorescent sensors, demonstrating the utility of benzothiazole sulfones as functional chemical tools. nsf.gov

Table 5: Oxidation to Sulfone

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | m-CPBA (>2 equivalents) or KMnO₄ | 5-Chloro-2-(methylsulfonyl)benzothiazole |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of the benzothiazole nucleus is susceptible to electrophilic aromatic substitution. The substitution pattern is directed by the existing substituents: the chloro group and the fused thiazole (B1198619) ring. The chloro group is an ortho-, para-directing deactivator, while the thiazole ring is generally considered a deactivating group. The methylthio group at the 2-position of the thiazole ring can also electronically influence the benzene ring.

Theoretical studies, such as those employing Density Functional Theory (DFT) on related benzothiazole derivatives, help in predicting the most probable sites for electrophilic attack by analyzing the electron density distribution on the benzene ring. nih.govnih.gov In the case of this compound, the positions for electrophilic substitution would be influenced by the combined directing effects of the chloro and the thiazole moieties. Generally, electrophilic substitution on benzo-fused heterocycles like benzofuran (B130515) and benzothiophene (B83047) occurs preferentially on the benzene ring, and the precise position is a result of the combined electronic effects of the existing substituents and the fused heterocyclic ring. rsc.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. While specific experimental data for such reactions on this compound are not extensively documented in the reviewed literature, the expected outcomes can be inferred from the general reactivity of substituted benzothiazoles.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Benzothiazole Derivatives

| Reaction Type | Reagents and Conditions | Product(s) | Research Findings |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted benzothiazole | The nitro group is introduced onto the benzene ring at a position directed by the existing substituents. |

| Bromination | Br₂/FeBr₃ | Bromo-substituted benzothiazole | A bromine atom is substituted onto the aromatic ring. |

| Chlorination | Cl₂/AlCl₃ | Chloro-substituted benzothiazole | A chlorine atom is introduced onto the benzene part of the molecule. |

| Sulfonation | Fuming H₂SO₄ | Benzothiazole sulfonic acid | A sulfonic acid group is attached to the benzene ring. |

Note: This table is illustrative and based on general electrophilic aromatic substitution reactions. Specific outcomes for this compound may vary.

Coordination Chemistry with Metal Centers

Benzothiazole and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metal ions. biointerfaceresearch.compharmatutor.org The primary coordination site in benzothiazole derivatives is typically the nitrogen atom of the thiazole ring, which possesses a lone pair of electrons available for donation to a metal center. research-nexus.netrsc.orgresearchgate.net The sulfur atom in the thiazole ring and the sulfur of the methylthio group can also potentially participate in coordination, leading to different binding modes, including monodentate, bidentate, or bridging behavior. research-nexus.net

The coordination of this compound to metal centers is expected to occur primarily through the thiazole nitrogen. The resulting metal complexes can exhibit various geometries, such as tetrahedral or octahedral, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. rsc.orgpharmascholars.com The presence of the chloro and methylthio substituents can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the metal complexes.

While specific studies on the coordination complexes of this compound are not detailed in the available literature, the general behavior can be inferred from studies on related benzothiazole ligands.

Table 2: Representative Metal Complexes with Benzothiazole-based Ligands

| Metal Center | Ligand(s) | Formula of the Complex | Geometry | Reference |

| Cobalt(II) | Benzothiazole, Chloride | [Co(BT)₂Cl₂] | Tetrahedral | rsc.org |

| Nickel(II) | Benzothiazole, Bromide | [Ni(BT)₄Br₂] | Octahedral | rsc.org |

| Zinc(II) | 2-(2-aminophenyl)benzothiazole, Chloride | [Zn(NH₂-pbt)₂Cl₂] | Tetrahedral | mdpi.com |

| Ruthenium(III) | 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol | [Ru(BMM)₂] | Octahedral | biointerfaceresearch.com |

| Copper(II) | Benzothiazole derivatives | [Cu(L)₂X₂] | Various | pharmascholars.com |

Note: This table presents examples of metal complexes with various benzothiazole derivatives to illustrate the coordination potential. BT = Benzothiazole, NH₂-pbt = 2-(2-aminophenyl)benzothiazole, BMM = 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol.

Thermal and Photochemical Stability in Reaction Environments

The stability of this compound under thermal and photochemical conditions is a critical aspect of its chemical profile, influencing its synthesis, storage, and application in various reaction environments.

Thermal Stability: Generally, benzothiazole derivatives exhibit good thermal stability. researchgate.net Studies on the pyrolysis of related structures, such as polybenzothiazoles, indicate that decomposition at high temperatures involves the cleavage of bonds within the heterocyclic ring and the substituents. researchgate.net For this compound, thermal stress is expected to lead to the cleavage of the C-S bonds of the methylthio group or the C-Cl bond. The pyrolysis of chlorinated aromatic compounds can sometimes lead to the formation of more toxic chlorinated byproducts. nih.govresearchgate.net The melting point of this compound is reported to be around 73 °C. mdpi.com

Photochemical Stability: The photochemical behavior of benzothiazole derivatives is diverse and depends on the nature of the substituents. chemrxiv.org The presence of the chromophoric benzothiazole system implies that the molecule can absorb UV radiation, potentially leading to photochemical reactions. The methylthio group and the chlorine atom can influence the excited-state properties of the molecule. Photochemical reactions could involve the homolytic cleavage of the C-S or C-Cl bonds, leading to radical intermediates. researchgate.net For instance, the photolysis of other chlorinated heterocyclic compounds has been shown to result in dechlorination. fishersci.com The photochemical stability of related benzothiadiazole derivatives has been noted to be high, which is a desirable property for applications in materials science. acs.org

Table 3: General Thermal and Photochemical Behavior of Related Aromatic Compounds

| Compound Class | Conditions | Observed Transformations | Potential Products |

| Polybenzothiazoles | High-temperature pyrolysis | Ring fragmentation, C-S and C-N bond cleavage | H₂S, HCN, smaller aromatic fragments |

| Chlorinated Aromatics | Pyrolysis | Dechlorination, fragmentation | HCl, smaller chlorinated and non-chlorinated hydrocarbons |

| Thioether-containing aromatics | Photolysis (UV) | C-S bond cleavage | Thiyl radicals, hydrocarbon radicals |

| Chlorinated heterocycles | Photolysis (UV) | C-Cl bond cleavage | Dechlorinated heterocycle, radical species |

Note: This table provides a general overview based on related compound classes to infer the potential behavior of this compound.

Computational and Theoretical Investigations of 5 Chloro 2 Methylthio Benzothiazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of the three-dimensional arrangement of atoms and the distribution of electrons, which are key determinants of a molecule's chemical behavior.

Density Functional Theory (DFT) Applications in Conformation Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scirp.org It is a widely applied tool for determining the optimized geometry and conformational analysis of molecules. By calculating the molecule's energy at different spatial arrangements of its atoms, DFT can identify the most stable conformation, which is crucial for understanding its interaction with biological receptors.

Table 1: Representative Geometric Parameters of Substituted Benzothiazoles Calculated by DFT

| Parameter | Typical Value Range | Significance for 5-Chloro-2-(methylthio)benzothiazole |

| C-S Bond Length (thiazole ring) | 1.75 - 1.85 Å | Influences the stability and electronic properties of the thiazole (B1198619) ring. |

| C-N Bond Length (thiazole ring) | 1.30 - 1.40 Å | Affects the aromaticity and reactivity of the heterocyclic system. |

| C-Cl Bond Length | ~1.74 Å | The strength and reactivity of the chloro substituent. |

| C-S (exocyclic) Bond Length | 1.75 - 1.80 Å | Determines the flexibility and interaction potential of the methylthio group. |

| Dihedral Angle (Benzene-Thiazole) | Near 0° | Indicates the degree of planarity, which is important for stacking interactions with biological macromolecules. |

Note: The values in this table are illustrative and based on general findings for substituted benzothiazoles. Precise values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. scirp.org It provides a color-coded map of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

For this compound, an MEP map would likely reveal negative potential around the nitrogen and sulfur atoms of the thiazole ring, as well as the chlorine atom, suggesting these are sites prone to electrophilic attack or hydrogen bond acceptance. scirp.org Conversely, the hydrogen atoms of the methyl group and the benzene (B151609) ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules, including biological targets like enzymes and receptors. ufms.br

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of the electron-withdrawing chlorine atom and the electron-donating methylthio group would modulate the energies of the HOMO and LUMO. FMO analysis helps in understanding the charge transfer interactions that can occur within the molecule and with its biological partners. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for Benzothiazole (B30560) Derivatives

| Parameter | Typical Energy Range (eV) | Implication for Reactivity |

| HOMO Energy | -6.0 to -5.0 | Higher values indicate stronger electron-donating ability. |

| LUMO Energy | -2.0 to -1.0 | Lower values indicate stronger electron-accepting ability. |

| HOMO-LUMO Gap | 3.0 to 5.0 | A smaller gap suggests higher reactivity and potential for biological activity. |

Note: These are representative values. The exact energies for this compound would be determined through specific quantum chemical calculations.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). mdpi.com This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target at an atomic level.

Prediction of Binding Affinities to Biological Targets (e.g., Enzymes, Receptors)

Molecular docking simulations can estimate the binding affinity between a ligand and a protein, often expressed as a docking score or binding energy. nih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction. For this compound, docking studies can be performed against various biological targets to predict its potential therapeutic effects. For instance, benzothiazole derivatives have been studied for their potential as antimicrobial, anticancer, and anticonvulsant agents. researchgate.netmdpi.comwjarr.com

Elucidation of Specific Binding Modes

Beyond predicting binding affinity, molecular docking provides a detailed picture of the specific interactions between the ligand and the amino acid residues of the protein's active site. mdpi.com This includes identifying hydrogen bonds, hydrophobic interactions, pi-pi stacking, and other non-covalent interactions that stabilize the complex.

For this compound, docking studies could reveal, for example, that the nitrogen atom of the thiazole ring acts as a hydrogen bond acceptor with a donor residue in the protein. The benzene ring might engage in pi-pi stacking with aromatic amino acids like phenylalanine, tyrosine, or tryptophan. The chlorine atom could form favorable contacts within a hydrophobic pocket. Elucidating these specific binding modes is essential for understanding the mechanism of action and for the rational design of more potent and selective analogs. mdpi.com

Table 3: Common Interacting Amino Acid Residues with Benzothiazole Derivatives in Docking Studies

| Type of Interaction | Amino Acid Residues | Potential Role of this compound Moieties |

| Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine, Histidine | Thiazole nitrogen as an acceptor. |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine | Benzene ring, methyl group, and chlorine atom. |

| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan | Benzothiazole ring system. |

| Halogen Bonding | Electron-rich atoms (e.g., backbone carbonyl oxygen) | Chlorine atom. |

Note: The specific interactions depend on the particular protein target being studied.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netmdpi.com The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological effects. mdpi.com A typical QSAR study involves calculating molecular descriptors and correlating them with bioactivity data to create a predictive model. mdpi.com

Although no specific QSAR models for this compound were identified, numerous studies have been successfully applied to the benzothiazole class to explore their potential as anticancer and antiproliferative agents. nih.govmdpi.comchula.ac.thnih.gov These studies are crucial for identifying the key structural features required for a desired biological effect and for designing new, more potent compounds.

For instance, a group-based QSAR (GQSAR) analysis was performed on a series of 41 benzothiazole derivatives to identify structural fragments important for anticancer activity. chula.ac.th The molecules were divided into fragments (R1 and R2), and various physicochemical descriptors were calculated. The resulting models indicated that the presence of hydrophobic groups at the R1 position could enhance anticancer activity. chula.ac.th

The statistical robustness of a QSAR model is critical for its predictive power. Key statistical parameters include the correlation coefficient (r²), which measures the goodness of fit; the cross-validated correlation coefficient (q²), which assesses the model's internal predictivity; and the predictive r² (pred_r²), which evaluates the model's ability to predict the activity of an external test set of compounds. chula.ac.th

A study on benzothiazole derivatives for anticancer potential generated several GQSAR models. The most statistically significant model showed a strong correlation between the structural descriptors and the biological activity. chula.ac.th

Table 1: Example of Statistical Validation for a GQSAR Model of Benzothiazole Derivatives

| Model | r² (Training Set) | q² (Internal Validation) | pred_r² (External Validation) | Key Descriptors |

|---|---|---|---|---|

| Model A | 0.81 | 0.75 | 0.70 | R1-DeltaEpsilonC, R1-XKHydrophilicArea, R2-6ChainCount |

This table represents data from a GQSAR study on a series of 40 benzothiazole derivatives for their anticancer potential. chula.ac.th The descriptors relate to electronic properties, hydrophilicity, and chain length at different substitution points (R1, R2) of the benzothiazole scaffold.

Such models help elucidate that factors like hydrophilicity, steric properties, and electronic features play a crucial role in the biological activity of benzothiazole derivatives. chula.ac.th The insights gained from these general benzothiazole QSAR studies can guide the hypothetical evaluation of this compound's potential activities.

Simulation Studies on Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulation is a powerful computational method used to study the physical movement and dynamic evolution of atoms and molecules over time. nih.gov In drug discovery, MD simulations provide detailed insights into how a ligand, such as a benzothiazole derivative, interacts with its biological target, like a protein or enzyme, and how it behaves in a physiological environment. nih.govbiointerfaceresearch.com The simulation calculates the trajectories of atoms and molecules, revealing information about the stability of ligand-protein complexes, conformational changes, and key binding interactions. nih.gov

While specific MD simulation studies for this compound are not available in the reviewed literature, the technique has been widely applied to other benzothiazole derivatives to investigate their mechanisms of action. biointerfaceresearch.comacs.org For example, MD simulations have been used to study benzothiazole-thiazole hybrids as potential inhibitors of the p56lck enzyme, which is implicated in cancer. biointerfaceresearch.com These simulations typically involve placing the ligand-protein complex in a simulated box of solvent (usually water) to mimic the conditions of a biological system. The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) over the simulation time; a stable RMSD trajectory suggests the complex has reached equilibrium and the ligand is bound securely. nih.gov

In one study, MD simulations were performed on benzimidazole (B57391) and benzothiazole derivatives targeting proteins of the SARS-CoV-2 virus. nih.gov A 100-nanosecond simulation showed that a specific benzimidazole compound formed a stable complex with its target protein, indicating its potential as an inhibitor. nih.gov Another study investigated novel benzothiazole derivatives as potential inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease. acs.org The MD analysis indicated that the most active compounds formed stable interactions with critical amino acid residues within the enzyme's active site. acs.org

These simulations provide a dynamic picture of the interactions that is not available from static methods like molecular docking. They can reveal the role of specific functional groups on the ligand and amino acid residues on the protein in forming a stable complex, thereby guiding the design of more effective therapeutic agents. The solvent molecules in the simulation are crucial for accurately representing the electrostatic and hydrophobic interactions that govern molecular recognition and binding.

Table 2: Summary of a Representative MD Simulation Study on a Benzothiazole Derivative

| System Studied | Simulation Length | Key Finding | Reference |

|---|---|---|---|

| Benzothiazole derivative complexed with acetylcholinesterase | Not Specified | The compound demonstrated structural stability and maintained critical interactions with key amino acid residues in the enzyme's active site. | acs.org |

| Benzothiazole-thiazole hybrid complexed with p56lck enzyme | Not Specified | Identified a competitive inhibitor by revealing its binding pattern and structural requirements for inhibition. | biointerfaceresearch.com |

This table provides examples of how MD simulations are applied to understand the interaction of benzothiazole derivatives with their biological targets.

Advanced Applications and Emerging Research Frontiers

Role as a Pharmaceutical Intermediate in Complex Drug Synthesis

5-Chloro-2-(methylthio)benzothiazole serves as an intermediate in the synthesis of more complex molecules. The benzothiazole (B30560) structure is a key component in a variety of pharmacologically active agents. researchgate.net While specific, large-scale production of blockbuster drugs using this compound as a direct intermediate is not widely documented in publicly available research, its chemical structure is analogous to precursors used in the development of therapeutic compounds. For instance, related benzothiazole derivatives have been synthesized to act as potential anticancer agents and are explored for their wide range of biological activities. researchgate.net The synthesis of various 2-substituted benzothiazoles is a significant area of focus in medicinal chemistry. researchgate.net

Development as a Lead Compound for Novel Therapeutic Agents

A "lead compound" is a chemical starting point for the creation of new drugs. The benzothiazole skeleton is considered an ideal scaffold for discovering novel therapeutic agents, such as those for Parkinson's disease. nih.gov Researchers have designed and synthesized series of benzothiazole derivatives to act as multifunctional agents against neurodegenerative diseases. nih.gov These studies often focus on modifying the core benzothiazole structure to enhance biological activity, such as by introducing different functional groups. nih.gov While extensive research specifically identifying this compound as a lead compound is not prominent, its foundational structure is integral to the design strategies of novel therapeutics.

Applications in Material Science and Organic Electronics

Benzothiazole derivatives are recognized for their potential in material science, particularly as organic semiconductor materials. nih.gov These materials are valued for being lightweight, flexible, and inexpensive. nih.gov The electronic properties of benzothiazole-based compounds can be "tuned" by adding different chemical groups, making them attractive for various applications. nih.gov

The integration of halogen atoms, like chlorine, into organic semiconductor polymers is an effective strategy for enhancing photovoltaic properties. escholarship.org Chlorination can improve energy levels, transport properties, and molecular packing within the polymer structure. escholarship.org Although specific research detailing the integration of this compound into functional polymers is limited, the presence of a chloro group on its structure aligns with modern strategies for developing advanced polymer materials. escholarship.org

The donor-acceptor structure inherent to many benzothiazole derivatives makes them promising for use in organic electronics like OLEDs and organic solar cells. nih.gov The benzothiazole group can act as an electron acceptor, a key function in the operation of these devices. nih.gov Furthermore, the strategy of chlorination has been successfully used to improve the power conversion efficiency of polymers used in organic solar cells. escholarship.org This suggests that chloro-substituted benzothiazoles like this compound could be relevant components for designing new materials for photovoltaic applications.

Utilization in Advanced Analytical Methodologies

The unique chemical and physical properties of benzothiazole derivatives lend them to various uses in analytical chemistry.

While methods have been developed for the detection of benzothiazoles in environmental and biological samples, such as wastewater and urine, the use of this compound as a reagent for the analysis of other substances is not a widely documented application in the available literature. thegoodscentscompany.comresearchgate.net The development of analytical methods often involves creating derivatives of a target substance to make it easier to detect; for example, metabolites of certain benzothiazole-based fungicides are analyzed by derivatizing them into thioethers for measurement. researchgate.net

Chemical Compound Information

| Compound Name |

| This compound |

| 2-Mercaptobenzothiazole (B37678) |

| 2-(Thiocyanomethylthio)benzothiazole |

| 5-Chloro-2-methylbenzothiazole |

| 5-Chloro-2-(substituted phenyl)benzo[d]thiazole |

| 2-(4-(Benzyloxy)-5-(hydroxyl) phenyl) benzothiazole |

| 2-Chloro-5-chloromethyl-thiazole |

Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 3507-41-3 | staigent.comcalpaclab.comparchem.com |

| Molecular Formula | C8H6ClNS2 | staigent.comcalpaclab.com |

| Molecular Weight | 215.71 g/mol | staigent.comcalpaclab.com |

| Purity | >95% | calpaclab.comsigmaaldrich.com |

| Melting Point | 73 °C | sigmaaldrich.com |

| IUPAC Name | 5-chloro-1,3-benzothiazol-2-yl methyl sulfide (B99878) | sigmaaldrich.com |

Chromatographic Detection Enhancement

The accurate detection and quantification of this compound and related compounds in various matrices are crucial for research and regulatory monitoring. Advances in chromatography, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), have significantly enhanced the ability to detect these compounds at very low concentrations.

Research has focused on developing robust methods for the simultaneous determination of multiple benzothiazole derivatives. For instance, a liquid chromatography-electrospray ionization tandem mass spectrometry (LC–ESI(+)MS/MS) method has been established for analyzing compounds including 2-methylthio-benzothiazole in complex samples like human urine and wastewater. acs.orgmac-mod.com These methods often involve a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analytes and remove interfering substances, followed by highly specific detection. acs.org The use of tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, allowing for unambiguous identification and quantification. mac-mod.com The development of such sophisticated analytical techniques represents a significant enhancement in detecting and managing benzothiazole compounds in environmental and biological systems.

| Parameter | Method 1 (Wastewater) mac-mod.com | Method 2 (Urine) acs.org |

|---|---|---|

| Technique | LC-MS/MS | LC–ESI(+)MS/MS |

| Sample Preparation | Direct injection of run-off | Solid-Phase Extraction (SPE) |

| Column | ACE 3 C8 (50 x 2.1 mm) | Not Specified |

| Mobile Phase | A: 0.1% formic acid in H₂O B: 0.1% formic acid in MeCN | Not Specified |

| Detection Mode | Positive Ion Mode MRM | Electrospray Ionization (ESI) |

| Mass Transition (m/z) | 182 > 167 (Quantifier) 182 > 109 (Confirmatory) | Not Specified |

| Limit of Detection (LOD) | Not Specified | 0.1 ng/mL (via SPE) |

Environmental Science Research: Behavior and Fate as a Pollutant

Benzothiazole and its derivatives are recognized as emerging environmental pollutants due to their widespread use in industrial products. nih.govgdut.edu.cn Research into the environmental behavior of these compounds is critical to understanding their persistence, mobility, and potential impact on ecosystems.

Studies on the degradation of methylthiobenzothiazole (MTBT), a closely related compound, provide significant insights into the likely environmental fate of this compound. Research has shown that MTBT is notably stable under aerobic conditions, suggesting it can persist in oxygen-rich environments like surface waters. d-nb.info However, its degradation is possible through other pathways. Under anaerobic conditions, MTBT has been observed to be partially degraded. d-nb.info Furthermore, photolytic degradation is a key transformation route; under the influence of light in water, methylthiobenzothiazole has been shown to degrade, forming more stable products such as benzothiazole (BT) and hydroxybenzothiazole (OHBT). d-nb.info This indicates that while this compound may be persistent, its ultimate fate in the environment is influenced by a combination of biotic and abiotic factors, particularly sunlight exposure.

| Condition | Observation | Degradation Products |

|---|---|---|

| Aerobic | Stable, resistant to microbial degradation | None observed |

| Anaerobic | Partially degraded | Not fully identified |

| Photolytic (in water) | Degraded | Benzothiazole (BT), Hydroxybenzothiazole (OHBT) |

Role in Agrochemical Innovation (e.g., Fungicide Development)

The benzothiazole scaffold is an important structural motif in the discovery of new agrochemicals due to its broad spectrum of biological activities, including fungicidal properties. nih.gov Derivatives of benzothiazole are integral to the development of new crop protection agents designed to control fungal pathogens.

While specific commercial fungicides based on this compound are not prominently documented, its structural features are highly relevant to agrochemical innovation. The process of discovering new fungicides often involves synthesizing and screening libraries of compounds based on a core active scaffold like benzothiazole. The addition of functional groups, such as the chloro (–Cl) and methylthio (–SCH₃) groups, is a key strategy used by medicinal and agrochemical chemists to modulate the compound's properties. These modifications can enhance fungicidal potency, alter the spectrum of activity against different fungal species, improve stability, and optimize uptake by the plant or fungus. The fungicidal activity of related compounds, such as 2-(thiocyanomethylthio)benzothiazole (TCMTB), which has been used as a wood preservative and industrial fungicide, underscores the potential of this chemical class in agrochemical applications. researchgate.net Therefore, this compound represents a compound of interest within research programs aimed at developing novel and effective fungicides.

Synergistic Effects in Biocidal Formulations

In the field of biocides, combining different active compounds to achieve a synergistic effect is a highly valuable strategy. A synergistic interaction occurs when the combined antimicrobial activity of two or more compounds is greater than the sum of their individual activities. This approach can broaden the spectrum of activity, reduce the required concentrations of active ingredients, and help manage the development of microbial resistance. google.com

Research into benzothiazole derivatives has explored their use in such synergistic formulations. Notably, patents have been filed for synergistic antimicrobial compositions containing 2-(thiocyanomethylthio)benzothiazole (TCMTB), a compound structurally similar to this compound. nih.gov These patents describe combinations of TCMTB with an organic acid to create a potent biocidal mixture. This demonstrates the established principle of using benzothiazole derivatives as a component in synergistic biocidal systems. The investigation of such combinations is an active area of research aimed at producing more effective and efficient antimicrobial products for various industrial applications. nih.gov

| Component 1 | Component 2 | Application Area |

|---|---|---|

| 2-(thiocyanomethylthio)benzothiazole (TCMTB) | Organic Acid | General Antimicrobial Formulations |

Challenges, Limitations, and Future Research Directions

Addressing Synthetic Efficiency and Scalability

The synthesis of benzothiazole (B30560) derivatives, including 5-Chloro-2-(methylthio)benzothiazole, often involves methodologies with significant drawbacks. Traditional synthesis routes can suffer from low yields, harsh reaction conditions, and the use of toxic reagents or expensive metal catalysts. mdpi.comnih.gov The most common method involves the condensation of 2-aminobenzenethiol with various carbonyl-containing substances. mdpi.com However, these processes can require high temperatures and long reaction times, making them less than ideal for large-scale industrial production. mdpi.comnih.gov

Future research is focused on developing more efficient and scalable synthetic protocols. Key areas of exploration include:

Novel Catalysts: The use of inexpensive and less toxic metal catalysts, such as those based on copper, nickel, or iron, is a promising alternative to precious metal catalysts like palladium. nih.gov Nanoparticle-based catalysts, such as ZnO NPs, are also being investigated to improve reaction efficiency at room temperature. mdpi.com

Process Intensification: Techniques like microwave irradiation and ultrasound sonication are being employed to accelerate reaction rates, reduce energy consumption, and often improve product yields compared to conventional heating methods. mdpi.comsibran.ru

Flow Chemistry: The transition from batch processing to continuous flow synthesis could offer better control over reaction parameters, improve safety, and facilitate easier scaling-up of production.

Enhancing Specificity and Reducing Off-Target Effects in Biological Applications

A significant challenge in the development of benzothiazole-based therapeutic agents is achieving high specificity for the biological target while minimizing off-target effects. The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the fused ring system. nih.govrsc.org For instance, studies on various derivatives have shown that electron-withdrawing groups like fluorine or chlorine can enhance antifungal activity, while electron-donating groups may boost anthelminthic effects. nih.gov

For this compound, the chlorine atom at the 5-position and the methylthio group at the 2-position are key determinants of its activity. Future research directions to improve specificity include:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to understand how modifications to the core structure affect biological activity and selectivity. rsc.org For example, a study on closely related 5-chloro-2-aryl benzo[d]thiazoles identified several potent and non-cytotoxic α-glucosidase inhibitors, demonstrating that specific substitutions can yield active compounds with good safety profiles. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can modulate activity and reduce off-target binding.

Hybrid Molecules: Creating hybrid compounds by linking the benzothiazole scaffold to other pharmacologically active moieties, such as pyrazole (B372694) or triazole, can create novel molecules with potentially enhanced specificity and dual modes of action. rsc.org

Exploring Novel Derivatization Pathways for Enhanced Properties

The benzothiazole scaffold is a versatile platform for chemical modification, particularly at the 2-position. researchgate.net Exploring novel derivatization pathways is essential for creating new analogues of this compound with enhanced or entirely new properties for applications in medicine, agriculture, or materials science. crimsonpublishers.com

Future research will likely focus on:

C-H Bond Functionalization: Direct functionalization of carbon-hydrogen bonds on the benzothiazole ring is an atom-economical approach to creating new derivatives, avoiding the need for pre-functionalized starting materials. nih.gov

Multi-component Reactions: Designing one-pot, multi-component reactions allows for the rapid assembly of complex molecules from simple precursors, increasing synthetic efficiency and enabling the creation of diverse chemical libraries for screening. airo.co.in

Synthesis of Advanced Hybrids: Research into synthesizing novel Schiff bases and thiazolidinone derivatives of benzothiazoles has yielded compounds with significant antimicrobial activity. nih.govnih.gov Applying these strategies to the this compound core could lead to new classes of potent agents.

Integration of Advanced Computational Approaches for Drug Discovery

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, offering a way to rationalize experimental findings and guide the design of new molecules. mdpi.comresearchgate.net These approaches are particularly valuable for accelerating the discovery of novel benzothiazole derivatives.

Key computational strategies for future research include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target, helping to understand its mechanism of action. biointerfaceresearch.com Docking studies have been used to predict the binding interactions of 5-chloro-2-aryl benzothiazoles with the α-glucosidase enzyme. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between chemical structure and biological activity, enabling the prediction of potency for newly designed compounds. researchgate.net

Density Functional Theory (DFT): DFT calculations are used to analyze the electronic structure of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which helps in understanding the molecule's reactivity and stability. mdpi.comresearchgate.net

The table below summarizes some advanced computational methods and their applications in the context of benzothiazole research.

| Computational Method | Application in Benzothiazole Research | Reference |

|---|---|---|

| Molecular Docking | Predicts binding modes to target proteins (e.g., enzymes, receptors) to elucidate the mechanism of action. | nih.govbiointerfaceresearch.com |

| QSAR | Develops models to predict the biological activity of new derivatives based on their chemical structure. | researchgate.net |

| Density Functional Theory (DFT) | Calculates electronic properties (HOMO-LUMO gap, charge distribution) to understand chemical reactivity and stability. | mdpi.comresearchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the movement of the molecule and its target over time to assess the stability of the binding interaction. | biointerfaceresearch.com |

Environmental Impact Assessment and Sustainable Synthesis Practices

The principles of green chemistry are increasingly important in chemical manufacturing to minimize environmental impact. mdpi.comnih.gov Traditional synthesis methods for benzothiazoles often rely on volatile organic solvents, produce significant waste, and may involve hazardous reagents. nih.govresearchgate.net

Future research must prioritize the development of sustainable practices for the synthesis of this compound. This includes:

Green Solvents: Replacing conventional toxic solvents with environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents. nih.govairo.co.in

Catalyst Reusability: Developing heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles, reducing waste and cost. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing the generation of by-products. researchgate.net

Use of Renewable Resources: Exploring biocatalytic approaches that use enzymes to catalyze reactions under mild, aqueous conditions, offering high selectivity and a reduced environmental footprint. airo.co.in

Opportunities for Multi-Disciplinary Research Collaborations

Maximizing the potential of this compound and its derivatives requires a multi-disciplinary approach. The journey from a chemical concept to a final product involves expertise from numerous scientific fields.

Future progress will be driven by collaborations between:

Synthetic and Medicinal Chemists: To design and create novel derivatives with improved properties. crimsonpublishers.com

Computational Scientists: To model molecular interactions and predict the activity of new compounds, guiding synthetic efforts. researchgate.net

Biologists and Pharmacologists: To perform in vitro and in vivo testing to evaluate the efficacy and specificity of new agents.

Environmental Scientists: To assess the environmental impact of synthesis processes and the lifecycle of the final products, ensuring sustainability. chemimpex.com

Materials Scientists: To explore non-biological applications, such as the development of novel polymers or functional materials. researchgate.net

Such collaborations are essential to bridge the gap between fundamental research and practical application, ensuring that promising compounds like this compound can be developed in an efficient, safe, and sustainable manner.

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-(methylthio)benzothiazole and its derivatives?

Methodological Answer:

- Core Synthesis : React 2-amino-6-(methylthio)benzothiazole with acylating agents (e.g., pentanoyl chloride) in dichloromethane under reflux, using triethylamine as a base .

- Derivative Formation : Introduce functional groups via nucleophilic substitution or condensation. For example, ethyl chloroacetate reacts with 2-amino-5-chlorobenzothiazole in ethanol under basic conditions (KOH) to form glycinate derivatives .

- Purification : Crystallization (ethanol) or chromatography is used to achieve >80% purity .

Q. How are the antimicrobial and anticancer activities of this compound evaluated?

Methodological Answer:

- Antimicrobial Assays : Use agar diffusion or microdilution methods against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans). Minimum inhibitory concentrations (MICs) are determined via serial dilution .

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated, and apoptosis markers (e.g., caspase-3) are analyzed via flow cytometry .

Q. What analytical techniques validate the structural integrity of this compound derivatives?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures to confirm planar benzothiazole-phenol dihedral angles (e.g., 1.23° deviation) and hydrogen-bonding networks .

- Spectroscopy : Use -NMR to verify substituent positions (e.g., methylthio at C-2) and FT-IR to confirm functional groups (e.g., C=S stretch at ~650 cm) .

- Chromatography : Monitor reaction progress via TLC (ethyl acetate:methanol:water = 10:1:1) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for benzothiazole derivatives?

Methodological Answer:

- Varied Substituents : Synthesize analogs with halogen (Cl, F), methoxy, or amino groups at positions 5 or 6. Compare bioactivity trends .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA topoisomerase II or β-tubulin .

- In Vivo Correlation : Test lead compounds in murine models for pharmacokinetics (e.g., bioavailability via LC-MS) and toxicity (LD) .

Q. What strategies optimize reaction yields and selectivity for benzothiazole derivatives?

Methodological Answer:

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol .

- Catalysis : Use NaSO or iodine to accelerate thiazole ring formation, reducing reaction time from 6h to 2h .

- Temperature Control : Maintain reflux temperatures (80–100°C) to avoid byproducts (e.g., sulfoxide formation from methylthio oxidation) .

Q. How should researchers address contradictions in biological data across studies?

Methodological Answer:

- Meta-Analysis : Compare MIC or IC values from independent studies (e.g., antimicrobial data in vs. ) to identify strain-specific variability.

- Standardization : Adopt CLSI guidelines for antimicrobial testing to minimize protocol-driven discrepancies .

- Mechanistic Studies : Use transcriptomics (RNA-seq) or proteomics to confirm if divergent activities stem from target pathway differences .

Key Research Findings

Notes

- Advanced Techniques : For SAR studies, combine synthetic chemistry with computational biology to prioritize high-potential analogs.

- Data Reproducibility : Archive raw spectral and crystallographic data in public repositories (e.g., Cambridge Crystallographic Data Centre).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.